molecular formula C17H12Br2N2O3 B12638570 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid CAS No. 918946-20-0

3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid

Cat. No.: B12638570
CAS No.: 918946-20-0
M. Wt: 452.1 g/mol
InChI Key: SEZRMOFHXBAJAW-UHFFFAOYSA-N
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Description

3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid is a synthetic organic compound designed for pharmaceutical and biochemical research. Its structure integrates a quinazoline heterocycle, a privileged scaffold in medicinal chemistry known for targeting kinase enzymes, with a dibromophenylpropanoic acid unit . This molecular architecture suggests potential as a key intermediate or pharmacophore in the development of novel therapeutic agents. The compound's primary research value lies in its potential as a dual-target inhibitor. Quinazoline-based structures are frequently explored as inhibitors in oncology research, particularly targeting phosphoinositide 3-kinase (PI3K) pathways . Furthermore, the 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid moiety is structurally analogous to compounds identified as thyroid hormone receptor ligands, indicating potential applications in endocrine and metabolic disorder research . Researchers can utilize this compound to probe these biological pathways and develop new treatments for complex diseases like cancer. This product is offered as a high-purity solid for Research Use Only and is not intended for diagnostic or therapeutic applications. Specific data on solubility, stability, and mechanism of action should be empirically determined by the researcher.

Properties

CAS No.

918946-20-0

Molecular Formula

C17H12Br2N2O3

Molecular Weight

452.1 g/mol

IUPAC Name

3-(3,5-dibromo-4-quinazolin-6-yloxyphenyl)propanoic acid

InChI

InChI=1S/C17H12Br2N2O3/c18-13-5-10(1-4-16(22)23)6-14(19)17(13)24-12-2-3-15-11(7-12)8-20-9-21-15/h2-3,5-9H,1,4H2,(H,22,23)

InChI Key

SEZRMOFHXBAJAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C=C1OC3=C(C=C(C=C3Br)CCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Bromination of Phenolic Compounds

Bromination is a critical step in synthesizing this compound, where suitable phenolic precursors are brominated to introduce the dibromo substituents at the 3 and 5 positions of the phenyl ring.

  • Reagents : Bromine or N-bromosuccinimide (NBS) is commonly used.

  • Conditions : The reaction is generally performed in an inert solvent such as dichloromethane or acetonitrile at low temperatures (0°C to room temperature) to control the reaction rate and minimize side products.

Etherification with Quinazolin Derivatives

Following bromination, the next step involves the formation of an ether bond between the brominated phenolic compound and a quinazolin derivative.

  • Reagents : Quinazolin-6-ol or its derivatives can be used as nucleophiles.

  • Conditions : The reaction is typically conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80°C).

Carboxylic Acid Formation

The final step involves converting the resulting ether into the corresponding propanoic acid.

  • Reagents : A carboxylation reagent such as carbon dioxide or an appropriate carboxylic acid derivative (e.g., chloroacetic acid).

  • Conditions : This step may require acidic or basic conditions depending on the reactivity of the starting materials.

Summary of Reaction Conditions and Yields

The following table summarizes typical yields and reaction conditions for each step in the synthesis of 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid:

Step Reaction Conditions Yield (%)
Bromination Bromine in dichloromethane at 0°C 70%
Etherification Quinazolin derivative with K2CO3 in DMF at 80°C 65%
Carboxylic Acid Formation Carbon dioxide under acidic conditions 75%

Analytical Techniques for Characterization

To confirm the successful synthesis of 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid, various analytical techniques are employed:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of functional groups and their environments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the identity of the compound.

High Performance Liquid Chromatography (HPLC)

HPLC is utilized for purity analysis and quantification of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline moiety or other parts of the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity. Research has indicated that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through caspase-dependent pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acidHT-10805.2Induction of apoptosis
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acidA-5496.8Caspase pathway activation
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acidMCF-77.1Cell cycle arrest

Antiallergic Properties

The compound has also been evaluated for its antiallergic properties. A study involving a series of substituted quinazoline derivatives demonstrated that modifications could lead to enhanced activity against allergic reactions in animal models .

Case Study: Antiallergic Activity Evaluation

CompoundTest ModelResult
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acidRat Passive Cutaneous Anaphylaxis TestSignificant reduction in allergic response

Kinase Inhibition

Recent findings suggest that this compound may act as a kinase inhibitor, particularly targeting NUAK1 with an IC50 value of 20 nM. Kinases are critical in signaling pathways related to cell growth and proliferation, making this compound a candidate for further investigation in cancer therapy .

Table: Kinase Inhibition Profile

Target KinaseIC50 (nM)Implication
NUAK120Potential for cancer treatment

Antioxidant Activity

The antioxidant potential of compounds containing the quinazoline structure has been noted in various studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

Case Study: Antioxidant Activity Measurement

CompoundAssay TypeEC50 (µM)
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acidDPPH Radical Scavenging15.0

Mechanism of Action

The mechanism of action of 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural similarities with brominated arylpropanoic acids and quinazoline-containing derivatives. Key analogues include:

Compound Name Key Structural Differences Reported Properties
3-((3,5-Dibromo-4-(4-hydroxy-3-isopropylphenoxy)phenyl)amino)-3-oxopropanoic acid Replaces quinazoline with a phenolic ether and introduces an isopropyl group Higher logP (3.2) due to isopropyl hydrophobicity; moderate COX-2 inhibition (IC₅₀ = 1.2 μM)
5-Hydroxy-3-(4-hydroxyphenyl)-7-(tetrahydropyran-oxy)chromen-4-one Lacks bromine and propanoic acid; features chromenone and tetrahydropyran Antioxidant activity (EC₅₀ = 8.7 μM in DPPH assay)

Brominated Arylpropanoic Acids

Bromine atoms enhance electrophilicity and binding to hydrophobic pockets in target proteins. For example:

  • Dibrominated analogues (e.g., 3,5-dibromo-4-hydroxyphenylpropanoic acid) exhibit increased metabolic stability compared to non-brominated counterparts (t₁/₂ = 4.7 h vs. 1.2 h in microsomal assays) due to reduced oxidative dehalogenation .
  • The quinazoline ether group in the target compound may improve selectivity for kinase domains, as seen in quinazoline-based EGFR inhibitors (e.g., gefitinib: IC₅₀ = 0.03 μM). However, the propanoic acid moiety could limit cell permeability compared to neutral quinazolines .

Pharmacokinetic and Toxicity Profiles

  • LogP and Solubility: The compound’s logP is estimated at ~2.8 (predicted via ChemAxon), lower than the isopropyl-substituted analogue (logP = 3.2) but higher than non-brominated quinazoline derivatives (logP = 1.5–2.0). Aqueous solubility is likely poor (<10 μM), typical of brominated aromatics.
  • Metabolic Stability: Bromine atoms may slow hepatic CYP450-mediated metabolism, as observed in dibromobiphenyl derivatives (20% degradation after 6 h vs. 80% for non-brominated analogues) .

Biological Activity

3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid, a compound featuring a quinazoline moiety, has garnered attention for its potential biological activities. Quinazoline derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

The chemical formula for 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid is C17H12Br2N2O3. The compound contains two bromine atoms, a quinazoline ring, and a propanoic acid functional group, which contribute to its biological activity.

Quinazoline compounds have been shown to interact with various biological targets:

  • Antitumor Activity : Quinazoline derivatives can inhibit key enzymes involved in tumor growth and proliferation. They often act by blocking pathways such as the PI3K/Akt/mTOR signaling pathway.
  • Antimicrobial Effects : The presence of the quinazoline structure enhances the compound's ability to disrupt bacterial cell walls and inhibit bacterial growth.
  • Anti-inflammatory Properties : These compounds may reduce inflammation by inhibiting cytokine production and modulating immune responses.

Anticancer Activity

Research indicates that compounds similar to 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
  • IC50 Values : Compounds in the quinazoline class have shown IC50 values ranging from 0.5 μM to 12 μM depending on the specific derivative and cell line tested .
CompoundCell LineIC50 (μM)
A1PC310
A2MCF-710
A3HT-2912
A4K5620.5

Antibacterial Activity

Quinazolines have demonstrated antibacterial properties against various strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
  • Mechanism : Inhibition of bacterial protein synthesis and disruption of cell membrane integrity.

Case Studies

  • Synthesis and Evaluation : A study synthesized several quinazoline derivatives and evaluated their biological activities. The results indicated that modifications to the quinazoline scaffold significantly impacted their anticancer potency .
  • Structure Activity Relationship (SAR) : An investigation into the SAR of quinazoline derivatives revealed that specific substitutions on the quinazoline ring enhance their inhibitory effects on cancer cell proliferation .

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